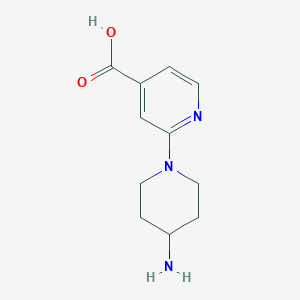

2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

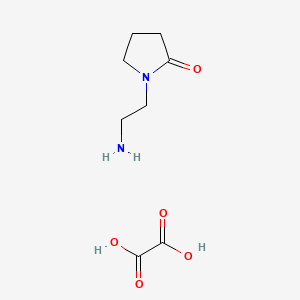

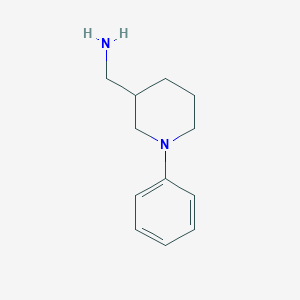

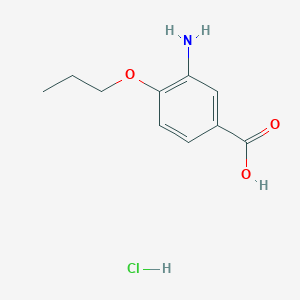

2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid is a chemical compound with the IUPAC name 2-(4-amino-1-piperidinyl)isonicotinic acid dihydrochloride . It has a molecular weight of 294.18 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of piperidine derivatives, such as 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of many research studies .Molecular Structure Analysis

The InChI code for 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid is 1S/C11H15N3O2.2ClH/c12-9-2-5-14 (6-3-9)10-7-8 (11 (15)16)1-4-13-10;;/h1,4,7,9H,2-3,5-6,12H2, (H,15,16);2*1H . This indicates the presence of a piperidine ring and a pyridine ring in the molecule.Chemical Reactions Analysis

Piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 294.18 .Applications De Recherche Scientifique

Heterocyclic Compounds in Chemistry

Heterocyclic compounds, especially those containing pyridine rings and carboxylic acid functionalities, are of significant interest in chemistry due to their versatile applications. They serve as crucial building blocks in the synthesis of complex molecules and have a wide range of applicability in medicinal chemistry, catalysis, and material science (Boča et al., 2011; Paiardini et al., 2017).

Biocatalysis and Microbial Metabolism

Carboxylic acids, including those derived from pyridine, are known to influence microbial metabolism and can be both products and substrates in biocatalytic processes. Understanding the microbial interactions with these compounds under aerobic and anaerobic conditions can lead to novel biotechnological applications, including the biodegradation of pollutants and the biosynthesis of valuable chemicals (Jarboe et al., 2013; Kaiser et al., 1996).

Drug Development and Medicinal Applications

Compounds with pyridine and aminopiperidin structures play a significant role in drug development, particularly as intermediates in the synthesis of pharmaceutical agents. Their structural features can be exploited to design molecules with desired pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties (Mendieta et al., 2011; Zhang et al., 2021).

Environmental Applications

Understanding the environmental fate and transformation of heterocyclic compounds like 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid is essential for assessing their environmental impact and potential biodegradability. Research into the microbial metabolism of similar compounds under various conditions can inform strategies for mitigating pollution and enhancing the bioremediation of contaminated sites (Kaiser et al., 1996).

Orientations Futures

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 2-(4-Aminopiperidin-1-yl)pyridine-4-carboxylic acid, is an important task of modern organic chemistry . This will likely continue to be a focus of future research in this field .

Propriétés

IUPAC Name |

2-(4-aminopiperidin-1-yl)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c12-9-2-5-14(6-3-9)10-7-8(11(15)16)1-4-13-10/h1,4,7,9H,2-3,5-6,12H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAYBPMDIWWPRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminopiperidin-1-yl)isonicotinic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine](/img/structure/B1374394.png)